acetic acid;2,2,2-trifluoroethanol
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Overview
Description
. This colorless, water-miscible liquid has a smell reminiscent of ethanol. Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Preparation Methods
2,2,2-Trifluoroethanol can be synthesized through several methods:
Hydrogenation or Hydride Reduction: Industrially, it is produced by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride.
Reaction with 1,1,1-Trifluoro-2-chloroethane: A process involving the reaction of a hydroxybutyric acid salt with 1,1,1-trifluoro-2-chloroethane in an aprotic polar solvent.
Chemical Reactions Analysis
2,2,2-Trifluoroethanol undergoes various chemical reactions:
Scientific Research Applications
2,2,2-Trifluoroethanol has a wide range of applications in scientific research:
Solvent in Organic Synthesis: It is used as a specialized solvent in organic chemistry.
Protein Studies: It is employed as a co-solvent in the experimental study of proteins and peptides.
Solar Cells: It is used to enhance the performance of single-walled carbon nanotube electrodes in perovskite solar cells.
Peptide Arylation: It is used as a solvent to control nucleophilic peptide arylation, significantly improving nucleophile-selectivity.
Mechanism of Action
2,2,2-Trifluoroethanol exerts its effects through various mechanisms:
Inhibition of Alcohol Dehydrogenase: It competitively inhibits alcohol dehydrogenase.
Hydrogen Bonding: It forms hydrogen-bonded chains and complexes with Lewis bases.
Protein Folding Studies: It serves as a tool to study protein folding due to its non-aqueous co-solvent properties.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol is unique due to its strong acidic character and ability to form hydrogen-bonded complexes. Similar compounds include:
Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties.
1,1,1-Trifluoroethane: A related compound used in various industrial applications.
Trifluoroacetic Acid: A compound formed by the oxidation of 2,2,2-trifluoroethanol.
Properties
Molecular Formula |
C4H7F3O3 |
---|---|
Molecular Weight |
160.09 g/mol |
IUPAC Name |
acetic acid;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C2H3F3O.C2H4O2/c3-2(4,5)1-6;1-2(3)4/h6H,1H2;1H3,(H,3,4) |
InChI Key |
ACQMQPOSUUWRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(F)(F)F)O |
Origin of Product |
United States |
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